Disodium 4,4'-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound primarily used as an optical brightener. Optical brighteners are chemicals that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This compound is commonly used in detergents, paper, and textiles to enhance the appearance of color and brightness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps:
Formation of Stilbene Derivative: The initial step involves the synthesis of a stilbene derivative through a condensation reaction between appropriate benzaldehyde and benzyl compounds.
Triazine Ring Formation: The stilbene derivative is then reacted with cyanuric chloride to form a triazine ring. This reaction typically occurs in the presence of a base such as sodium hydroxide.
Anilino Substitution: The triazine-stilbene intermediate undergoes nucleophilic substitution with aniline to introduce the anilino groups.
Hydroxyethoxy Substitution: Finally, the compound is reacted with ethylene glycol to introduce the hydroxyethoxy groups.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reactions are typically conducted in aqueous or organic solvents, and the product is purified through crystallization or filtration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the anilino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially breaking it down into simpler amines.
Substitution: Nucleophilic substitution reactions are common, particularly at the triazine ring, where various nucleophiles can replace the anilino or hydroxyethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines and simpler triazine derivatives.
Substitution Products: Various substituted triazine-stilbene compounds.
Scientific Research Applications
Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for potential use in diagnostic imaging due to its fluorescent properties.
Industry: Widely used in the production of optical brighteners for detergents, paper, and textiles.
Mechanism of Action
The compound exerts its effects through fluorescence. It absorbs ultraviolet light and re-emits it as visible blue light, which enhances the brightness and whiteness of materials. The molecular targets include the chromophores in the compound that are responsible for light absorption and emission. The pathways involved are primarily photophysical processes, where the absorbed energy is released as fluorescence.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 2,2’-((1,1’-biphenyl)-4,4’-diyldi-2,1-ethenediyl)bis(benzenesulfonate)
- Disodium 4,4’-bis(2-sulfostyryl)diphenylamine
Uniqueness
Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to the presence of both triazine and stilbene moieties, which provide enhanced stability and fluorescence properties compared to other optical brighteners. The hydroxyethoxy groups also contribute to its solubility and effectiveness in various applications.
Properties
CAS No. |
93982-93-5 |
---|---|
Molecular Formula |
C36H32N10Na2O10S2 |
Molecular Weight |
874.8 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H34N10O10S2.2Na/c47-17-19-55-35-43-31(37-25-7-3-1-4-8-25)41-33(45-35)39-27-15-13-23(29(21-27)57(49,50)51)11-12-24-14-16-28(22-30(24)58(52,53)54)40-34-42-32(38-26-9-5-2-6-10-26)44-36(46-34)56-20-18-48;;/h1-16,21-22,47-48H,17-20H2,(H,49,50,51)(H,52,53,54)(H2,37,39,41,43,45)(H2,38,40,42,44,46);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
BLYMTTICGYPELP-YHPRVSEPSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)OCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)OCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)OCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.